molecular formula C10H9N3O B8695548 3-((4-Ethynyl-1H-pyrazol-1-yl)methyl)-5-methylisoxazole

3-((4-Ethynyl-1H-pyrazol-1-yl)methyl)-5-methylisoxazole

Cat. No.: B8695548
M. Wt: 187.20 g/mol
InChI Key: DKBYYESVOILSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Ethynyl-1H-pyrazol-1-yl)methyl)-5-methylisoxazole is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-[(4-ethynylpyrazol-1-yl)methyl]-5-methyl-1,2-oxazole

InChI

InChI=1S/C10H9N3O/c1-3-9-5-11-13(6-9)7-10-4-8(2)14-12-10/h1,4-6H,7H2,2H3

InChI Key

DKBYYESVOILSOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CN2C=C(C=N2)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Methyl-3-((4-((trimethylsilyl)ethynyl)-1H-pyrazol-1-yl)methyl)isoxazole (31) (0.55 g, 2.12 mmol) was dissolved in 3 ml THF and stirred at RT. To the stirred solution was then added a 1M solution of TBAF in THF (3 ml, 3 mmol). After 10 minutes, the reaction was diluted with ethyl acetate (20 ml) and water (20 ml). The organic solution was collected, dried and concentrated. The crude product was purified on a short silica column eluting with 5% ethyl acetate in DCM. The pure fractions provided the title compound as a pale brown solid (278 mg, 70%). 1H-NMR (500 MHz, CDCl3) 2.38 (s, 3H), 3 (s, 1H), 5.29 (s, 2H), 5.9 (s, 1H), 7.61 (s, 1H), 7.63 (s, 1H).
Name
5-Methyl-3-((4-((trimethylsilyl)ethynyl)-1H-pyrazol-1-yl)methyl)isoxazole
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
70%

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